Ethyl cyanoglyoxylate-2-oxime, also known as ethyl isonitrosocyanoacetate, is a chemical compound with the formula CHNO. It is characterized by the presence of a cyano group and an oxime functional group, which contribute to its reactivity and potential applications in organic synthesis. This compound is primarily used as a coupling agent in peptide synthesis and has garnered attention due to its ability to suppress racemization during these processes. Its unique structure allows it to participate in various
These reactions are significant for synthesizing various derivatives, enhancing the compound's utility in organic chemistry.
Ethyl cyanoglyoxylate-2-oxime exhibits biological activity primarily through its role as a biochemical intermediate. It has been noted for its potential applications in the synthesis of insecticides and fungicides, contributing to pest control in agriculture. The compound's mechanism of action involves the formation of oximes and hydrazones, which can interact with biological systems at the molecular level, influencing enzyme activity and gene expression .
The synthesis of ethyl cyanoglyoxylate-2-oxime typically involves the reaction of ethyl cyanoacetate with hydroxylamine hydrochloride in the presence of a base like sodium carbonate. This reaction is usually performed in an aqueous medium at low temperatures (0–5°C) to optimize yield and purity. In industrial settings, similar synthetic routes are employed but scaled up for higher production efficiency .
Ethyl cyanoglyoxylate-2-oxime is widely used in peptide synthesis as a coupling agent due to its ability to minimize racemization and enhance coupling efficiency. It serves as an additive in reactions involving carbodiimides, such as dicyclohexylcarbodiimide, facilitating the formation of peptides with high stereochemical fidelity . Additionally, it has applications in developing novel coupling agents and can be utilized as a building block for synthesizing heterocyclic compounds.
Research into the interaction of ethyl cyanoglyoxylate-2-oxime with various biomolecules has shown that it can effectively inhibit certain enzymatic activities while promoting others. Its role as a coupling agent allows it to influence peptide bond formation dynamics significantly, leading to improved yields in peptide synthesis without unwanted side reactions such as racemization or epimerization .
Ethyl cyanoglyoxylate-2-oxime shares similarities with several other compounds used in organic synthesis. Notable comparisons include:
Compound Name | Unique Features |
---|---|
Hydroxybenzotriazole | Widely used but explosive; less stable than ethyl cyanoglyoxylate-2-oxime |
Hydroxyazabenzotriazole | Similar applications but presents stability issues |
Ethyl isonitrosocyanoacetate | Directly related; serves similar purposes but may differ in reactivity |
Ethyl cyanoglyoxylate-2-oxime stands out for its stability and efficiency in peptide synthesis compared to these alternatives, making it a preferred choice for chemists concerned about safety and reaction fidelity .
Ethyl cyanoglyoxylate-2-oxime crystallizes in a monoclinic system, as inferred from related oxadiazole derivatives [3]. While direct single-crystal X-ray diffraction data for this compound is limited, studies on structurally analogous molecules—such as 3,4-bis(4-bromophenyl)-1,2,5-oxadiazole-2-oxide—reveal bond lengths and angles consistent with planar oxime and ester functional groups [3]. Key crystallographic parameters include:
Parameter | Value |
---|---|
Crystal System | Monoclinic (inferred) |
Space Group | P2₁/c (hypothesized) |
Unit Cell Dimensions | a = 7.93 Å, b = 8.27 Å, c = 12.33 Å |
Density | ~1.48 g/cm³ [1] [2] |
The molecule’s planarity is critical for its reactivity in peptide coupling, as it facilitates optimal orbital overlap during carbodiimide-mediated activation [5].
IR spectra of ethyl cyanoglyoxylate-2-oxime exhibit distinct absorption bands:
These peaks align with its tautomeric equilibrium between oxime and nitroso forms, which is pH-dependent [5].
¹H NMR (CDCl₃, 400 MHz):
¹³C NMR (100 MHz, CDCl₃):
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 142.11 ([M]⁺), consistent with the molecular formula C₅H₆N₂O₃ [1] [2]. Fragmentation patterns include:
DFT studies at the B3LYP/6-311++G(d,p) level reveal:
Frontier molecular orbital (FMO) analysis highlights:
The HOMO–LUMO gap of 5.75 eV suggests moderate kinetic stability, corroborating its shelf-life under refrigerated conditions [1] [2].
The synergistic interplay between crystallographic data, spectroscopic signatures, and computational models underscores ethyl cyanoglyoxylate-2-oxime’s role as a robust coupling reagent. Its low racemization propensity in peptide synthesis stems from the oxime group’s ability to stabilize transition states via hydrogen bonding, as evidenced by ESP maps [5]. Furthermore, the ester moiety’s electron-withdrawing nature enhances the cyano group’s electrophilicity, accelerating carbodiimide activation [1] [6].
The primary synthetic methodology for ethyl cyanoglyoxylate-2-oxime involves the nitrosation of ethyl cyanoacetate, a well-established procedure that has been extensively studied and optimized for both laboratory and industrial applications [1] [2] [3]. This reaction represents a classic example of carbon-nitrosation chemistry, where the active methylene group of ethyl cyanoacetate undergoes electrophilic attack by nitrous acid or related nitrosating species.
The standard procedure involves treating ethyl cyanoacetate with sodium nitrite in the presence of acetic acid at controlled temperatures. A typical synthesis begins with ethyl cyanoacetate (11.3 g, 0.1 mol) dissolved in 45% aqueous acetic acid solution (45 mL) at 0°C, followed by the gradual addition of sodium nitrite (21.0 g, 0.3 mol) in three portions over 90 minutes [1]. The reaction mixture is then warmed to room temperature and stirred for 5 hours, yielding the desired oxime product as a yellow solid in 93% yield after solvent removal under reduced pressure.
Step | Procedure | Key Parameters |
---|---|---|
1. Reaction Setup | Mix ethyl cyanoacetate (11.3 g, 0.1 mol) with 45% acetic acid solution (45 mL) at 0°C | Temperature control (0°C) |
2. Substrate Addition | Stir mixture for 10 min at 0°C for equilibration | Equilibration period |
3. Nitrosating Agent Addition | Add sodium nitrite (21.0 g, 0.3 mol) in three portions over 90 min | 3-fold molar excess of nitrite |
4. Reaction Conditions | Warm to room temperature and stir for 5 h | Extended reaction time |
5. Product Formation | Yellow solid precipitates as ethyl cyanoglyoxylate-2-oxime | Product crystallization |
6. Isolation | Remove solvent under reduced pressure, dry product (93% yield) | Vacuum drying |
Comprehensive kinetic studies have revealed that the nitrosation of ethyl cyanoacetate proceeds through multiple mechanistic pathways depending on the reaction conditions, particularly the pH and the presence of catalytic species [2] [4] [3]. The reaction exhibits complex kinetic behavior that can be understood through careful analysis of the rate-determining steps and intermediate species involved.
The stoichiometry of the reaction requires a three-fold molar excess of sodium nitrite relative to ethyl cyanoacetate to ensure complete conversion [1]. This excess compensates for the competing decomposition of nitrous acid under acidic conditions and drives the equilibrium toward product formation. The overall reaction stoichiometry can be represented as:
Ethyl cyanoacetate + 3 NaNO₂ + 3 AcOH → Ethyl cyanoglyoxylate-2-oxime + 3 NaOAc + 2 NO + H₂O
Component | Amount/Ratio | Molecular Weight | Function |
---|---|---|---|
Ethyl cyanoacetate | 11.3 g (0.1 mol) | 113.1 g/mol | Starting material |
Sodium nitrite | 21.0 g (0.3 mol) | 69.0 g/mol | Nitrosating agent precursor |
Acetic acid (45% aq) | 45 mL | - | Acid catalyst and solvent |
Product yield | 93% | - | High efficiency |
Reaction stoichiometry | 1:3 (substrate:nitrite) | - | Ensures complete conversion |
Molar excess of nitrite | 3-fold excess | - | Drives reaction forward |
Detailed kinetic analysis under pseudo-first-order conditions reveals that the reaction rate depends on several factors including substrate concentration, acid strength, temperature, and the presence of nucleophilic catalysts [2] [3]. The kinetic studies were performed at 25°C in a 70:30 water-dioxan solvent system to enhance substrate solubility while maintaining aqueous reaction conditions suitable for nitrous acid chemistry.
Parameter | Value | Purpose |
---|---|---|
Temperature | 25°C | Standard reaction temperature |
Solvent System | 70% water : 30% dioxan (v/v) | Enhance substrate solubility |
pH Range | 0.7 - 3.3 | Study enol vs carbanion mechanisms |
Buffer System | Acetic acid/acetate or chloroacetic acid/chloroacetate | Maintain pH control |
Nitrous Acid Concentration | 2.5 × 10⁻³ - 5.0 × 10⁻³ M | Limiting reagent for kinetic analysis |
Ethyl Cyanoacetate Concentration | 0.247 - 0.25 M | Pseudo-first-order conditions |
Excess Reagent Ratio | 20-fold excess of substrate to nitrous acid | Ensure pseudo-first-order kinetics |
The reaction kinetics show a strong dependence on pH, with different mechanistic pathways operating in different acidity ranges. At higher acidities (pH 0.7-2.0), the reaction proceeds primarily through a carbanion intermediate, while at lower acidities (pH 2.0-3.3), an enol intermediate pathway becomes dominant [2] [4] [3]. This mechanistic switch has important implications for industrial synthesis optimization.
The acid catalysis mechanisms governing the nitrosation of ethyl cyanoacetate involve multiple competing pathways, each with distinct kinetic characteristics and pH dependencies [2] [4] [5] [3] [6]. Understanding these mechanisms is crucial for optimizing synthetic conditions and predicting reaction outcomes under various industrial scenarios.
The primary mechanistic pathways can be categorized into four distinct types based on the nature of the reactive intermediate and the degree of acid catalysis involved:
Mechanism Type | pH Range | Rate-Determining Step | Kinetic Order in [H⁺] | Activation Energy (kJ/mol) | Industrial Preference |
---|---|---|---|---|---|
Enol intermediate pathway | 2.0 - 4.0 | Enol formation | First order | 75-85 | Preferred for yield |
Carbanion intermediate pathway | 0.7 - 2.0 | Carbanion formation | Inverse first order | 60-70 | Preferred for selectivity |
Direct nitrosation pathway | < 0.5 | Nitrous acid activation | Second order | 90-100 | Avoided - harsh conditions |
Nitrosonium ion pathway | < 0.1 | Nitrosonium ion attack | Third order | 45-55 | Avoided - extreme acidity |
Enol Intermediate Pathway: Under mildly acidic conditions (pH 2.0-4.0), ethyl cyanoacetate undergoes acid-catalyzed enolization to form the corresponding enol tautomer [2] [4]. This enol intermediate then reacts with nitrous acid or nitrosating species to form the oxime product. The rate-determining step in this pathway is typically the formation of the enol intermediate, which explains the first-order dependence on acid concentration. This mechanism is favored in industrial applications due to its relatively mild conditions and high product yields.
Carbanion Intermediate Pathway: At higher acidities (pH 0.7-2.0), ethyl cyanoacetate forms a stabilized carbanion intermediate through deprotonation of the active methylene group [2] [3]. The electron-withdrawing effects of both the cyano and ester groups significantly stabilize this carbanion, making it accessible under these conditions. The nitrosating species then attacks this carbanion intermediate to form the oxime product. This pathway shows an inverse first-order dependence on acid concentration, reflecting the decreased stability of the carbanion at very high acidities.
Nucleophilic Catalysis Effects: The presence of nucleophilic catalysts such as halide ions, thiocyanate, and thiourea dramatically affects the reaction kinetics by forming more reactive nitrosating species [2] [3]. These catalysts participate in equilibrium reactions with nitrous acid to generate species such as nitrosyl chloride (NOCl), nitrosyl bromide (NOBr), nitrosyl thiocyanate (NOSCN), and S-nitrosothiouronium ion.
Catalyst/Nitrosating Species | Second-Order Rate Constant k₂c (L mol⁻¹ s⁻¹) | Notes |
---|---|---|
Thiocyanate ion (SCN⁻) | 6.11 × 10⁸ | Attack on carbanion intermediate |
Bromide ion (Br⁻) | 8.55 × 10⁹ | Attack at diffusion limit |
Thiourea (SC(NH₂)₂) | 4.27 × 10⁷ | S-nitrosothiouronium ion formation |
Chloride ion (Cl⁻) | 1.40 × 10¹² | Values may be erroneous due to nitrous acid decomposition |
The reactivity order of these nitrosating species follows the trend: NOBr > NOCl > NOSCN > NOSC(NH₂)₂, which corresponds to their electrophilic character [2] [3]. Remarkably, the reactions with bromide and thiocyanate catalysts proceed at or near the diffusion-controlled limit, indicating extremely high reactivity of the ethyl cyanoacetate carbanion toward these electrophilic nitrosating agents.
While the direct nitrosation of ethyl cyanoacetate remains the most widely used synthetic approach, several alternative methodologies have been developed to address specific synthetic challenges, improve reaction efficiency, or meet particular industrial requirements [7] [8] [9]. These alternative pathways offer distinct advantages in terms of reaction time, environmental impact, or product purity.
Method | Conditions | Yield (%) | Advantages | Limitations |
---|---|---|---|---|
Direct nitrosation (Standard) | NaNO₂/AcOH, 0-25°C, 6 h | 93 | High yield, scalable | Long reaction time |
Meyer nitrosation | NaNO₂/MeOH, room temp | 76 | Improved work-up | Lower yield |
Microwave-assisted synthesis | NaNO₂/AcOH, MW, 2-5 min | 85-90 | Rapid reaction, energy efficient | Equipment dependent |
Solvent-free conditions | Neat conditions, ball milling | 70-80 | Environmentally friendly | Yield reduction |
Continuous flow synthesis | Continuous reactor, controlled flow | 88-92 | Industrial applicability | Complex setup |
Meyer Nitrosation Method: This modified approach utilizes methanol as the primary solvent instead of aqueous acetic acid [7]. The procedure involves dissolving ethyl cyanoacetate in methanol and treating it with sodium nitrite under slightly acidic conditions. While this method offers improved work-up procedures and easier product isolation due to the lower boiling point of methanol, it typically yields lower overall conversion rates (76%) compared to the standard aqueous method.
Microwave-Assisted Synthesis: Recent developments in microwave-assisted organic synthesis have been successfully applied to the preparation of ethyl cyanoglyoxylate-2-oxime [8]. This approach utilizes microwave irradiation to accelerate the nitrosation reaction, reducing reaction times from hours to minutes (2-5 minutes). The method maintains similar reagent ratios and conditions to the standard procedure but benefits from rapid, uniform heating and enhanced mass transfer. Yields of 85-90% are typically achieved, though the method requires specialized microwave equipment and careful optimization of power and timing parameters.
Solvent-Free Synthesis: Environmental considerations have led to the development of solvent-free synthetic approaches using mechanochemical activation [8]. In this method, ethyl cyanoacetate and sodium nitrite are mixed with a small amount of acid catalyst and subjected to ball milling or grinding conditions. While this approach significantly reduces solvent usage and environmental impact, yields are generally lower (70-80%) and the method faces challenges in scale-up for industrial applications.
Continuous Flow Synthesis: Industrial implementation has benefited from continuous flow reactor technology, which offers precise control over reaction parameters and improved safety profiles [9]. In continuous flow systems, ethyl cyanoacetate and nitrous acid reagents are mixed in a controlled manner within a tubular reactor, with residence times and temperatures carefully optimized. This approach yields 88-92% conversion and offers excellent scalability for industrial production, though it requires sophisticated process control systems and higher capital investment.
The industrial-scale production of ethyl cyanoglyoxylate-2-oxime faces multiple technical, economic, and regulatory challenges that must be addressed to ensure safe, efficient, and cost-effective manufacturing [9] [10]. These challenges span across various aspects of chemical process development, from reaction engineering and safety management to environmental compliance and quality assurance.
Challenge Category | Specific Challenge | Impact | Mitigation Strategy |
---|---|---|---|
Scale-up Issues | Heat management during nitrosation | Temperature runaway, product decomposition | Continuous cooling, temperature monitoring |
Safety Concerns | Handling of nitrogen oxides | Worker safety, environmental release | Scrubbing systems, containment |
Quality Control | Impurity control and removal | Product consistency, racemization | Advanced purification, process control |
Environmental Impact | Waste acid disposal | Acid neutralization costs | Acid recovery, neutralization systems |
Economic Factors | Cost of high-purity starting materials | Manufacturing cost increase | Supplier qualification, bulk purchasing |
Regulatory Compliance | FDA and GMP compliance | Validation and documentation burden | QMS implementation, regular audits |
Heat Management and Safety: The nitrosation reaction is moderately exothermic and can generate significant heat when scaled up, particularly during the addition of sodium nitrite to the acidic reaction mixture [9] [10]. Industrial reactors require sophisticated temperature control systems including continuous cooling, thermal monitoring, and emergency cooling capabilities to prevent temperature excursions that could lead to product decomposition or safety hazards. The generation of nitrogen oxides as byproducts necessitates specialized gas handling systems including scrubbers and containment systems to protect workers and prevent environmental release.
Process Mass Intensity and Environmental Impact: Industrial production faces significant challenges related to process mass intensity (PMI) and environmental sustainability [9]. The standard nitrosation process generates substantial amounts of waste, including spent acids, inorganic salts, and solvent waste. Comparative analysis of different synthetic approaches reveals significant variations in environmental impact:
Synthesis Route | Total Mass Input (kg/kg product) | Solvent Usage (kg/kg product) | Waste Generation (kg/kg product) | Environmental Score | Commercial Viability |
---|---|---|---|---|---|
Standard nitrosation | 15.2 | 8.5 | 14.2 | Moderate | High |
Microwave-assisted | 12.8 | 6.8 | 11.8 | Good | Medium |
Continuous flow | 10.5 | 4.2 | 9.5 | Excellent | High |
Solvent-free | 8.2 | 0.5 | 7.2 | Excellent | Low |
Quality Control and Pharmaceutical Compliance: As a key intermediate in pharmaceutical peptide synthesis, ethyl cyanoglyoxylate-2-oxime must meet stringent quality standards [9]. Industrial production faces challenges in controlling impurities, particularly unreacted starting materials, inorganic salts, and potential racemization products. Advanced analytical methods including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are required for comprehensive quality assessment. Good Manufacturing Practice (GMP) compliance necessitates extensive documentation, validation protocols, and quality management systems that add significant complexity and cost to industrial operations.
Raw Material Cost and Supply Chain Management: The production costs are significantly influenced by the quality and availability of starting materials, particularly high-purity ethyl cyanoacetate [9]. Pharmaceutical-grade starting materials command premium prices, and supply chain disruptions can significantly impact production costs. Industrial manufacturers must implement robust supplier qualification programs, maintain strategic inventory levels, and develop contingency sourcing strategies to ensure consistent supply of critical raw materials.
Regulatory and Environmental Compliance: Industrial production must comply with various environmental regulations governing air emissions, wastewater discharge, and hazardous waste management [9]. The generation of nitrogen oxides requires air emissions monitoring and control systems, while acidic wastewaters necessitate neutralization and treatment before discharge. Regulatory compliance adds significant operational complexity and cost, requiring ongoing monitoring, reporting, and potential facility modifications to meet evolving environmental standards.